molecular formula C9H8 B14341835 (Cycloprop-2-en-1-yl)benzene CAS No. 93029-81-3

(Cycloprop-2-en-1-yl)benzene

Cat. No.: B14341835
CAS No.: 93029-81-3
M. Wt: 116.16 g/mol
InChI Key: WRLJQEFUPDJUSP-UHFFFAOYSA-N
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Description

(Cycloprop-2-en-1-yl)benzene is an organic compound that features a cyclopropene ring attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cycloprop-2-en-1-yl)benzene typically involves the reaction of cyclopropene derivatives with benzene under specific conditions. One common method includes the use of cyclopropenylidene intermediates, which react with benzene to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the cyclopropene ring without unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(Cycloprop-2-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the cyclopropene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives.

Scientific Research Applications

(Cycloprop-2-en-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which (Cycloprop-2-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The cyclopropene ring’s strained structure makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures, influencing the compound’s behavior and properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclopropenyl: Another compound with a similar cyclopropene structure but different connectivity.

    Benzvalene: A valence isomer of benzene with a unique ring structure.

    Prismane: Another benzene valence isomer with a distinct three-dimensional structure.

Uniqueness

(Cycloprop-2-en-1-yl)benzene is unique due to its combination of a cyclopropene ring and a benzene ring, which imparts distinct reactivity and properties compared to other similar compounds

Properties

CAS No.

93029-81-3

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

IUPAC Name

cycloprop-2-en-1-ylbenzene

InChI

InChI=1S/C9H8/c1-2-4-8(5-3-1)9-6-7-9/h1-7,9H

InChI Key

WRLJQEFUPDJUSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C2

Origin of Product

United States

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